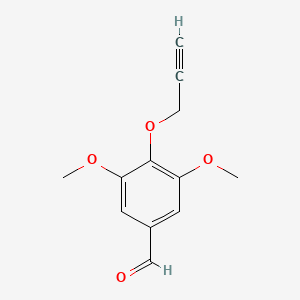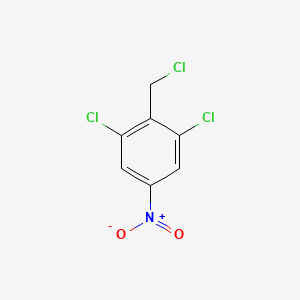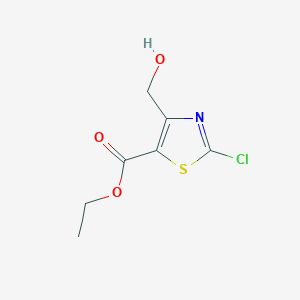
3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one is a heterocyclic compound that features an isochromenone core with an epoxide ring and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one typically involves the formation of the isochromenone core followed by the introduction of the epoxide ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the isochromenone structure. The epoxide ring can then be introduced through an epoxidation reaction using reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and epoxidation steps, allowing for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to open the epoxide ring or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one exerts its effects depends on its interaction with molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function or altering their activity. This reactivity makes it useful in the study of enzyme inhibition and protein modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarins: These compounds share the isochromenone core and have similar biological activities.
Epoxides: Compounds with epoxide rings exhibit similar reactivity and can undergo analogous chemical reactions.
Isochromenones: Other derivatives of isochromenone may have different substituents but share the core structure.
Uniqueness
3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one is unique due to the combination of the isochromenone core and the epoxide ring, which imparts distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C12H12O3 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
3-methyl-6-(oxiran-2-yl)-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C12H12O3/c1-7-4-9-5-8(11-6-14-11)2-3-10(9)12(13)15-7/h2-3,5,7,11H,4,6H2,1H3 |
InChI-Schlüssel |
GDYZAIROCXYGSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(C=CC(=C2)C3CO3)C(=O)O1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(3-Fluorophenyl)amino]-3-nitrobenzoic acid](/img/structure/B8621458.png)


![1-Propanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-](/img/structure/B8621478.png)
![trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane](/img/structure/B8621479.png)
![4-[3-Amino-3-methylpropyl]benzamide](/img/structure/B8621481.png)


![N-cyclohexyl-4-[(4-fluorophenoxy)methyl]cyclohexan-1-amine](/img/structure/B8621503.png)
